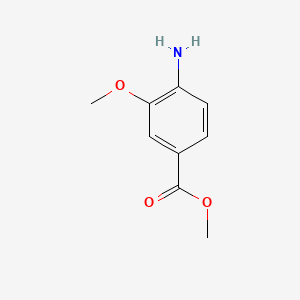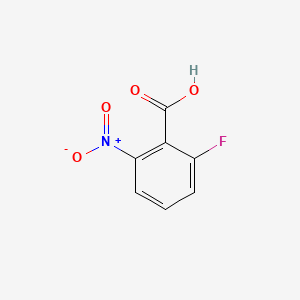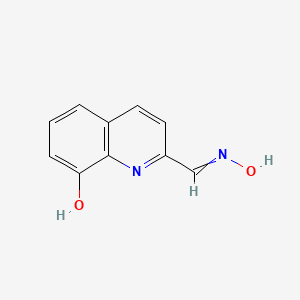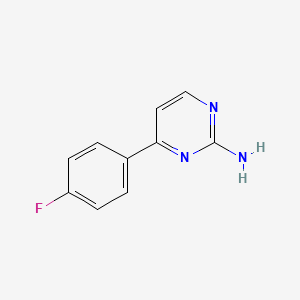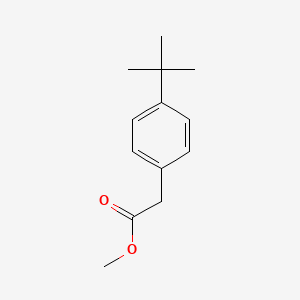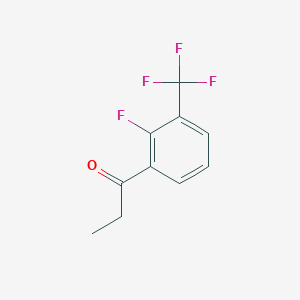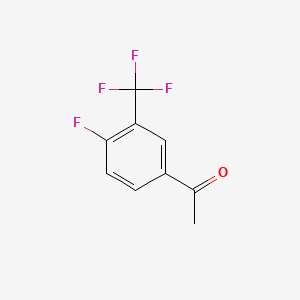
3-Methyl-N1,N1-dipropylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzene-1,4-diamine derivatives is explored in several papers. For instance, a regioselective synthesis of N,N'-diphenyl-3-sulfonyl-[1,1'-biphenyl]-4,4'-diamine derivatives is achieved through anodic oxidation in the presence of sulfinic acids, resulting in high yields and atom economy . Another green electrochemical method is described for synthesizing organosulfur derivatives of N,N'-diphenylbenzene-1,4-diamine, using nucleophiles like 2-mercaptopyridine and 2-mercaptobenzothiazole in a water/ethanol mixture . These methods emphasize environmentally friendly approaches with high atom economy, which could be relevant for the synthesis of "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine".
Molecular Structure Analysis
The molecular structures of synthesized benzene-1,4-diamine derivatives are characterized using various techniques. For example, the crystal structure of a fluorinated tetraphenylbenzidine derivative is determined, revealing a linear centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . This detailed structural information can be crucial for understanding the molecular geometry and potential reactivity of similar compounds like "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine".
Chemical Reactions Analysis
The papers do not provide specific reactions for "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine", but they do discuss reactions involving similar benzene-1,4-diamine derivatives. The electrochemical synthesis methods mentioned above involve reactions such as the Michael reaction and anodic oxidation, which are key to forming the desired products . These reactions are indicative of the types of chemical transformations that benzene-1,4-diamine derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,4-diamine derivatives are inferred from their synthesis and structural characterization. For instance, the fluorinated derivative exhibits intense blue fluorescence, which is a significant physical property related to its potential applications . The crystalline structures and hydrogen bonding patterns described in the papers provide insights into the compounds' stability and intermolecular interactions, which are important for understanding their physical properties .
Applications De Recherche Scientifique
Polymer Science Applications
Research on polymers incorporating various luminescent dyes, such as those based on polymethyl methacrylate (PMMA), highlight advancements in creating materials with specific optical properties. These materials have potential applications in fields ranging from sensor technology to advanced display systems. For example, the incorporation of different luminescent activators and wavelength shifters can significantly affect the scintillation efficiency, optical transparency, and stability of plastic scintillators, indicating a wide range of possible modifications for targeted functionalities (Salimgareeva & Kolesov, 2005).
Toxicology and Environmental Impact
The toxicological profiles of alkyl diamines, though not directly related to "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine," provide insights into the acute toxicity and potential irritant properties of similar compounds. Such studies are crucial for assessing the environmental and health-related risks associated with the use of new chemical entities in industrial applications (Kennedy, 2007).
Advanced Materials and Sensing Applications
The development of novel materials for sensing applications, such as nanostructured luminescent micelles, showcases the potential of chemical compounds in creating sensitive and selective sensors for various analytes, including explosives. These advancements indicate the broad applicability of chemical compounds in developing new materials with highly specialized functions (Paria et al., 2022).
Propriétés
IUPAC Name |
2-methyl-4-N,4-N-dipropylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-8-15(9-5-2)12-6-7-13(14)11(3)10-12/h6-7,10H,4-5,8-9,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXCCANDKMEUKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N1,N1-dipropylbenzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

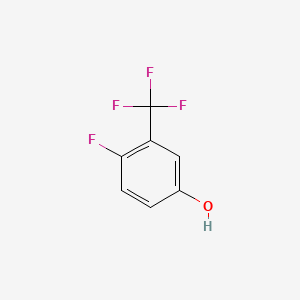
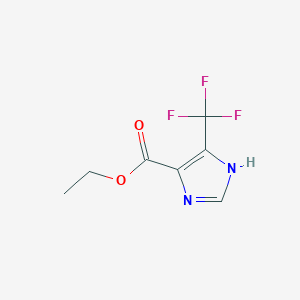
![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)
